molecular formula C7H4BrNO2 B13548565 2-bromo-5H,7H-furo[3,4-b]pyridin-5-one

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one

Cat. No.: B13548565
M. Wt: 214.02 g/mol
InChI Key: CNODPXLYSBYVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one is a heterocyclic compound that contains a fused furan and pyridine ring system with a bromine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,7H-furo[3,4-b]pyridin-5-one typically involves the bromination of furo[3,4-b]pyridin-5-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan and pyridine rings can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Coupling Reactions: Palladium catalysts and ligands are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5H,7H-furo[3,4-b]pyridin-5-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-7H-furo[3,4-b]pyridin-5-one
  • Furo[3,2-c]pyridin-4(5H)-one derivatives

Uniqueness

2-bromo-5H,7H-furo[3,4-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

2-bromo-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H4BrNO2/c8-6-2-1-4-5(9-6)3-11-7(4)10/h1-2H,3H2

InChI Key

CNODPXLYSBYVKE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)Br)C(=O)O1

Origin of Product

United States

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